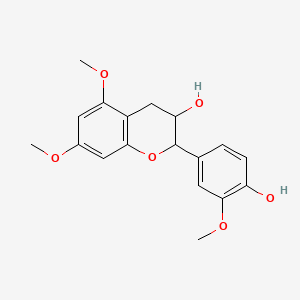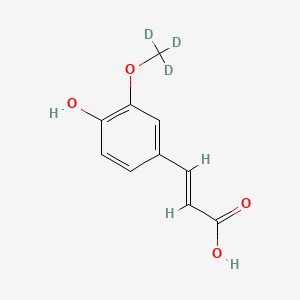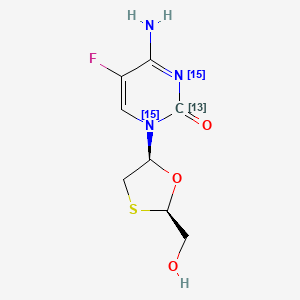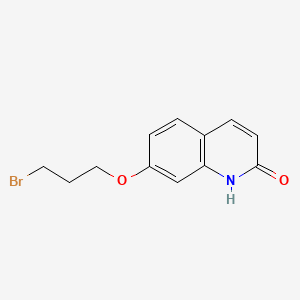
7-(3-溴丙氧基)喹啉-2(1H)-酮
描述
“6-(3-Bromopropoxy)quinolin-2-amine” is a chemical compound with the molecular formula C12H13BrN2O . It’s structurally similar to “7-(3-bromopropoxy)quinolin-2(1H)-one”, with an amine group instead of a ketone .
Synthesis Analysis
The synthesis of a similar compound, “7–hydroxyquinoline”, involves the reaction of m–Aminophenol with p–chloranil and 1–butanol under reflux conditions . The resulting compound is then reacted with dibromopropane in the presence of K2CO3 and KI in DMF .Chemical Reactions Analysis
The compound “7–hydroxyquinoline” can undergo further reactions, such as bromination with dibromopropane to yield "7–(3–bromopropoxy)–2–methylquinoline" .Physical And Chemical Properties Analysis
Specific physical and chemical properties of “7-(3-bromopropoxy)quinolin-2(1H)-one” are not available in the literature .科学研究应用
抗癌活性:喹啉-2(1H)-酮衍生物在癌症治疗中显示出可喜的成果。例如,Wang 等人 (2009) 的一项研究证明了新型合成马卡鲁胺类似物的抗癌潜力,包括喹啉-2(1H)-酮衍生物,它们对人类癌细胞系表现出细胞毒性,并在动物模型中抑制肿瘤生长。类似地,Bolakatti 等人 (2020) 合成了新型苯并[d]噻唑基取代的-2-喹啉杂化物,显示出显着的抗癌活性,特别是对乳腺癌细胞。
抑制血小板聚集:已经发现与喹啉-2(1H)-酮相关的化合物可以抑制血小板聚集,这是预防血栓形成的关键因素。由 Meanwell 等人 (1991) 进行的一项研究描述了 1,3-二氢-2H-咪唑并[4,5-b]喹啉-2-酮衍生物作为血小板 cAMP 磷酸二酯酶和聚集的抑制剂的合成。
抗菌和抗真菌活性:一些喹啉-2(1H)-酮衍生物具有抗菌和抗真菌特性。例如,Creaven 等人 (2010) 报道了喹啉-2(1H)-酮衍生的席夫碱及其铜(II)配合物的合成,它们显示出优异的抗念珠菌活性。
蛋白质研究的化学探针:喹啉-2(1H)-酮衍生物也被用于开发用于研究蛋白质的化学探针。由 Wu 等人 (2014) 进行的一项研究表明,喹啉-2(1H)-酮抑制剂被用于化学蛋白质组学亲和捕获实验中,以研究溴结构域蛋白,它们在真核生物的基因表达控制中起着至关重要的作用。
其他应用:其他研究探索了喹啉-2(1H)-酮衍生物的各种其他应用。例如,Nagarapua 等人 (2012) 研究了 1H-吡咯并[3,4-b]喹啉-3(2H)-酮衍生物作为选择性抗肿瘤剂。
安全和危害
属性
IUPAC Name |
7-(3-bromopropoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJNUFWFQIAFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652495 | |
| Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-59-1 | |
| Record name | 7-(3-Bromopropoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Bromopropoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
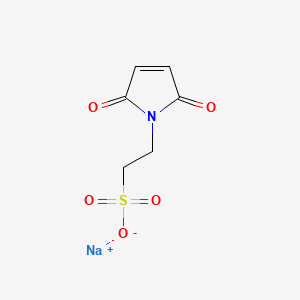




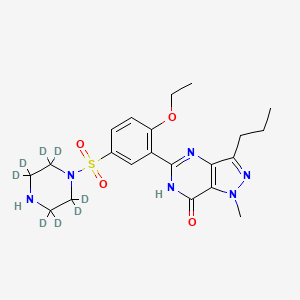

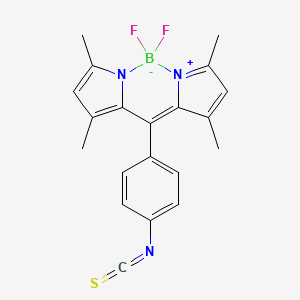
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
